Neocryptotanshinone

Overview

Description

Neocryptotanshinone (NCTS) is a component derived from Salvia miltiorrhiza Bunge . It is a fat-soluble active compound that can show anti-inflammatory activity by inhibiting the NF-κB and iNOS signaling pathways .

Synthesis Analysis

The synthesis of Neocryptotanshinone involves several techniques or approaches . More than 40 derivatives have been designed and synthesized using tanshinone IIA and cryptotanshinone as the starting materials .Molecular Structure Analysis

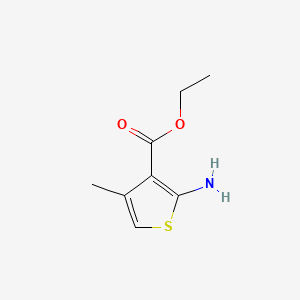

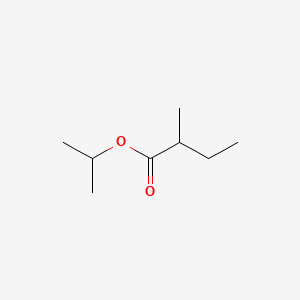

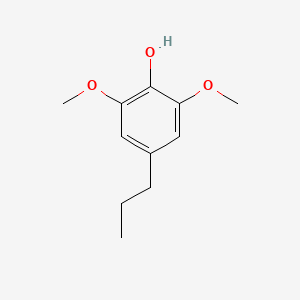

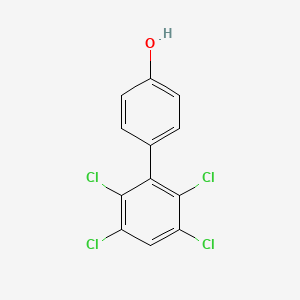

The molecular formula of Neocryptotanshinone is C19H22O4 . Its molecular weight is 314.38 . The chemical name is 1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione .Chemical Reactions Analysis

Neocryptotanshinone exhibits anti-inflammatory effect by suppression of NF-κB and iNOS signaling pathways . It inhibits LPS-induced iNOS protein expression in RAW264.7 cells .Physical And Chemical Properties Analysis

Neocryptotanshinone is a powder . Its solubility in DMSO is 100 mg/mL .Scientific Research Applications

Hypoglycemic Drug Development

Neocryptotanshinone (NCTS) has been studied for its potential as an effective hypoglycemic drug. Research aims to provide a practical experimental basis for NCTS development and a theoretical method for rapid screening of natural compounds with hypoglycemic effects .

Heart Failure Treatment

Studies have explored the pharmacological effects of NCTS on energy metabolism to protect against heart failure post-acute myocardial infarction (AMI) via RXRα .

Anti-Inflammatory Effects

NCTS, isolated from the traditional Chinese herb Salvia miltiorrhiza Bunge, has been investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophage cells .

Atherosclerosis and Neural Apoptosis

The therapeutic efficacy and pharmacological mechanism of compounds including NCTS have been analyzed, showing involvement in atherosclerosis and neural apoptosis .

Mechanism of Action

Target of Action

Neocryptotanshinone, a fatty diterpenoid isolated from Salvia Miltiorrhiza, primarily targets proteins such as SRC, MAPK3, AKT1, MAPK1, and JUN . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival.

Mode of Action

Neocryptotanshinone interacts with its targets to exert its therapeutic effects. It inhibits the signaling pathways of NF-κB and iNOS . By suppressing these pathways, Neocryptotanshinone can inhibit inflammation induced by lipopolysaccharide (LPS) .

Biochemical Pathways

Neocryptotanshinone affects several biochemical pathways. The core pathways influenced by Neocryptotanshinone include lipid and atherosclerosis, PI3K-Akt, and MAPK . These pathways are involved in a wide range of biological processes, including inflammation, cell survival, and apoptosis.

Pharmacokinetics

It is known that neocryptotanshinone has high oral absolute bioavailability . It is rapidly distributed in both the heart and brain, and the fecal excretion of Neocryptotanshinone is the highest . These properties impact the bioavailability of Neocryptotanshinone, influencing its therapeutic effects.

Result of Action

Neocryptotanshinone exhibits anti-inflammatory effects by suppressing the NF-κB and iNOS signaling pathways . It also inhibits LPS-induced iNOS protein expression in RAW264.7 cells . Moreover, Neocryptotanshinone has been found to have protective effects against cerebral ischemia . It suppresses M1 polarization of microglial cells and promotes cerebral angiogenesis .

Safety and Hazards

Neocryptotanshinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZFJHSOBYVDLA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neocryptotanshinone | |

CAS RN |

109664-02-0 | |

| Record name | Neocryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.